Product packaging for Hongdoushan C(Cat. No.:)

Hongdoushan C

Cat. No.: B1250212
M. Wt: 462.6 g/mol
InChI Key: JHDROULESJIQAM-QVPXOSEDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Hongdoushan C is a natural taxane-type diterpene that was first isolated from the wood of the Yew tree, Taxus yunnanensis . It is structurally characterized as a C-14 oxygenated taxane. This compound was identified during research focused on discovering novel bioactive compounds from natural sources . In initial in vitro studies, this compound, along with other isolated compounds, was evaluated for its antiproliferative activity. The research assessed its effects against murine colon 26-L5 carcinoma and human HT-1080 fibrosarcoma cell lines, indicating its potential value in anticancer research . The compound is offered as a high-purity standard for research purposes only. It is intended for use in cell-based assays, mechanism of action studies, and as an analytical standard in natural product chemistry. Researchers exploring the structure-activity relationships of taxane diterpenes may find this compound of particular interest. This product is strictly for Research Use Only. It is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C27H42O6 B1250212 Hongdoushan C

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C27H42O6

Molecular Weight

462.6 g/mol

IUPAC Name

[(1S,2S,3S,5S,8S,10S,14S)-2-acetyloxy-5,10-dihydroxy-8,12,15,15-tetramethyl-4-methylidene-14-tricyclo[9.3.1.03,8]pentadec-11-enyl] (2S)-2-methylbutanoate

InChI

InChI=1S/C27H42O6/c1-9-14(2)25(31)33-20-12-15(3)21-19(30)13-27(8)11-10-18(29)16(4)22(27)24(32-17(5)28)23(20)26(21,6)7/h14,18-20,22-24,29-30H,4,9-13H2,1-3,5-8H3/t14-,18-,19-,20-,22-,23-,24-,27-/m0/s1

InChI Key

JHDROULESJIQAM-QVPXOSEDSA-N

Isomeric SMILES

CC[C@H](C)C(=O)O[C@H]1CC(=C2[C@H](C[C@@]3(CC[C@@H](C(=C)[C@H]3[C@@H]([C@H]1C2(C)C)OC(=O)C)O)C)O)C

Canonical SMILES

CCC(C)C(=O)OC1CC(=C2C(CC3(CCC(C(=C)C3C(C1C2(C)C)OC(=O)C)O)C)O)C

Synonyms

hongdoushan C

Origin of Product

United States

Methodological Advancements in Hongdoushan C Isolation and Characterization Research

Advanced Isolation and Purification Strategies for Hongdoushan C from Biological Matrices

The isolation of this compound from its natural source, the wood of Taxus yunnanensis, presents a significant challenge due to the complexity of the biological matrix. nih.govresearchgate.net Modern advancements in separation science have provided powerful tools to overcome these challenges, enabling the efficient extraction and purification of this intricate molecule.

Chromatographic Techniques for High-Resolution Separation

Chromatography, a cornerstone of separation science, has evolved to offer high-resolution techniques capable of separating complex mixtures with remarkable precision. slideshare.netoup.com.au For the isolation of compounds like this compound from intricate herbal extracts, a variety of advanced chromatographic methods are employed. researchgate.net

Preparative High-Performance Liquid Chromatography (HPLC) stands as a primary tool for the purification of this compound. This technique utilizes a liquid mobile phase to transport the sample through a column packed with a solid stationary phase. researchgate.netphcog.com By carefully selecting the composition of the mobile and stationary phases, researchers can achieve fine-tuned separation based on the differential partitioning of the components in the mixture. slideshare.netoup.com.au For instance, a validated HPLC-photodiode array (PDA) method has been successfully used for the simultaneous determination of multiple bioactive components in compound Hongdoushan capsules, demonstrating the power of this technique in quality control and analysis. phcog.com

While specific applications of Countercurrent Chromatography (CCC) and Supercritical Fluid Chromatography (SFC) to this compound are not extensively detailed in the provided search results, these techniques offer significant potential. CCC avoids the use of a solid support, instead partitioning solutes between two immiscible liquid phases, which can be advantageous for preventing irreversible adsorption of delicate compounds. slideshare.net SFC utilizes a supercritical fluid, such as carbon dioxide, as the mobile phase, offering benefits like low viscosity and high diffusivity, which can lead to rapid and efficient separations. slideshare.net

Table 1: Comparison of Advanced Chromatographic Techniques
TechniquePrincipleAdvantages for Natural Product Isolation
Preparative HPLCPartitioning of solutes between a liquid mobile phase and a solid stationary phase. slideshare.netresearchgate.netHigh resolution, high efficiency, and well-established methodology. researchgate.netphcog.com
Countercurrent Chromatography (CCC)Partitioning of solutes between two immiscible liquid phases without a solid support. slideshare.netNo irreversible adsorption, high sample loading capacity, and reduced risk of sample degradation.
Supercritical Fluid Chromatography (SFC)Utilizes a supercritical fluid as the mobile phase. slideshare.netFast separations, reduced solvent consumption, and suitable for thermally labile compounds.

Membrane-Based Separation Methodologies for Complex Mixtures

Membrane-based separation techniques, such as microfiltration, offer a valuable approach for the initial cleanup and fractionation of complex biological extracts. nih.gov These methods utilize semi-permeable membranes to separate components based on size, charge, or other physical properties. While the direct application of membrane filtration to this compound isolation is not explicitly mentioned in the search results, it is a plausible and often utilized step in the broader workflow of natural product purification to remove larger particulates and macromolecules from the initial extract before proceeding to more refined chromatographic steps. nih.gov

High-Throughput Screening Approaches for Enrichment of this compound in Extracts

High-throughput screening (HTS) methodologies are instrumental in rapidly assessing large numbers of extracts or fractions for the presence of target compounds like this compound. nih.gov These approaches often employ automated systems and sensitive detection methods to quickly identify fractions enriched with the desired molecule. Techniques like HPLC coupled with mass spectrometry (HPLC-MS) can be adapted for HTS to analyze numerous samples in a short period, guiding the subsequent purification efforts by pinpointing the most promising fractions. typeset.io This targeted approach significantly accelerates the discovery and isolation process.

Sophisticated Spectroscopic and Spectrometric Approaches in this compound Structural Elucidation Research

Determining the precise three-dimensional structure of a complex molecule like this compound is a critical step in understanding its biological activity. numberanalytics.com Advanced spectroscopic and spectrometric techniques provide the detailed information necessary to unravel its intricate stereochemistry.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 2D and 3D NMR for Complex Stereochemistry)

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for elucidating the structure of organic molecules in solution. numberanalytics.com For complex structures such as this compound, one-dimensional (1D) NMR spectra are often insufficient due to signal overlap. uoc.gr

Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), provide crucial connectivity information. wikipedia.orgpbsiddhartha.ac.in COSY spectra reveal proton-proton couplings, helping to establish the spin systems within the molecule. wikipedia.org HSQC experiments correlate protons with directly attached heteronuclei, such as carbon-13, providing a map of C-H bonds. wikipedia.org

For even more complex molecules, three-dimensional (3D) NMR experiments can be employed to further resolve overlapping signals and provide more detailed structural insights. uoc.grwikipedia.org These advanced NMR techniques were instrumental in determining the absolute stereochemistry of the 2-methylbutyryloxy group attached at the C-14 position of the taxane (B156437) skeleton in this compound. nih.govresearchgate.net

High-Resolution Mass Spectrometry (HRMS) and Advanced Fragmentation Analysis (e.g., LC-Q-TOF/MS)

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental composition of a molecule. uni-rostock.debioanalysis-zone.comnih.gov This is a fundamental step in identifying a new compound like this compound. Instruments such as Quadrupole Time-of-Flight (Q-TOF) mass spectrometers, often coupled with liquid chromatography (LC-Q-TOF/MS), offer both high resolution and the ability to perform fragmentation analysis. researchgate.nethilarispublisher.com

Advanced fragmentation analysis (MS/MS) involves isolating a specific ion (the precursor ion) and then inducing it to fragment. nih.gov The resulting fragment ions (product ions) provide valuable structural information, helping to piece together the different components of the molecule. nih.gov This technique, combined with the precise mass measurements from HRMS, is a powerful tool for confirming the structure of complex natural products like this compound. researchgate.nethilarispublisher.com

Table 2: Spectroscopic and Spectrometric Data for Structural Elucidation
TechniqueType of Information ObtainedApplication in this compound Research
2D NMR (e.g., COSY, HSQC)Provides information on proton-proton and proton-carbon correlations. wikipedia.orgpbsiddhartha.ac.inEstablishing the connectivity of atoms within the molecule. nih.gov
3D NMRResolves signal overlap in complex spectra. uoc.grwikipedia.orgAiding in the complete structural assignment of complex stereochemistry. nih.gov
High-Resolution Mass Spectrometry (HRMS)Provides highly accurate mass measurements for determining elemental composition. uni-rostock.debioanalysis-zone.comConfirming the molecular formula of this compound.
Advanced Fragmentation Analysis (MS/MS)Provides structural information based on the fragmentation pattern of the molecule. nih.govConfirming the connectivity of different structural motifs within this compound.

Chiroptical Spectroscopy for Absolute Configuration Determination

The definitive assignment of the absolute configuration of a chiral molecule is a critical step in its structural characterization. researchgate.net For complex molecules like taxanes, which possess numerous stereocenters, chiroptical techniques such as Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) are indispensable. researchgate.netmdpi.com These methods measure the differential absorption of left and right circularly polarized light, providing information about the three-dimensional arrangement of atoms. spark904.nlscispace.com

While specific ECD or VCD spectra for this compound are not widely available in published literature, the application of these techniques to the broader class of taxanes and other complex natural products provides a clear framework for how its absolute configuration would be unequivocally determined. The general approach involves a combination of experimental measurements and quantum chemical calculations. researchgate.net

Electronic Circular Dichroism (ECD): ECD spectroscopy is a powerful tool for determining the absolute configuration of chiral compounds that contain UV-Vis chromophores. researchgate.net The process involves comparing the experimentally measured ECD spectrum with spectra predicted computationally for all possible stereoisomers. researchgate.net Time-dependent density functional theory (TD-DFT) is the most common method used for these predictions. researchgate.net A good match between the experimental spectrum and one of the calculated spectra allows for the confident assignment of the absolute configuration. This method has been successfully applied to determine the absolute stereochemistry of numerous complex natural products.

Vibrational Circular Dichroism (VCD): VCD spectroscopy offers an alternative and often complementary approach to ECD. spark904.nl It measures the differential absorption of left and right circularly polarized infrared light, making it sensitive to the vibrational modes of a chiral molecule. elifesciences.org Similar to ECD, the absolute configuration is determined by comparing the experimental VCD spectrum with the DFT-calculated spectra for the possible enantiomers or diastereomers. spark904.nl VCD is particularly advantageous as it can be applied to virtually any chiral molecule, and its many bands provide a detailed "fingerprint" of the molecular structure. elifesciences.org For instance, the absolute configuration of peperomin-type secolignans was unambiguously determined using VCD in conjunction with DFT calculations.

In the initial study of this compound, the absolute stereochemistry of a related compound's side chain was determined by gas chromatography analysis after chemical derivatization, a more traditional method. nih.gov The application of modern ECD and VCD, coupled with computational analysis, would represent a more direct and powerful method for confirming the complete stereostructure of this compound.

X-ray Crystallography of this compound and its Crystalline Derivatives

X-ray crystallography is considered the gold standard for determining the three-dimensional structure of a molecule, providing precise information on bond lengths, bond angles, and absolute stereochemistry. researchgate.netd-nb.info The technique involves diffracting X-rays off a single, high-quality crystal of the compound. d-nb.info The resulting diffraction pattern is then used to construct a detailed electron density map, from which the atomic positions can be determined. nih.gov

There are no published reports of a single-crystal X-ray diffraction analysis specifically for this compound. Obtaining a suitable crystal for analysis is often the most challenging step in this process, as highly flexible molecules can be difficult to crystallize. researchgate.net

However, the field of taxane research has greatly benefited from X-ray crystallography. High-resolution crystal structures have been solved for numerous taxanes, including paclitaxel (B517696), docetaxel (B913), and baccatin (B15129273) III, often in complex with their biological target, tubulin. elifesciences.orgmdpi.comnih.gov These studies have been fundamental in understanding how taxanes bind to microtubules and exert their biological effects. elifesciences.orgmdpi.com

For a compound like this compound, if direct crystallization proves difficult, the formation of crystalline derivatives is a common strategy. By reacting the molecule with a suitable reagent to create a more rigid or more readily crystallizable derivative, it becomes possible to obtain crystals suitable for X-ray analysis. For example, the structure of a tosyl derivative of D-lyxono-1,4-lactone was confirmed by X-ray diffraction, which also revealed changes in the conformation of the lactone ring upon derivatization. This approach could be applied to this compound to facilitate its crystallographic analysis and definitively confirm its complex stereochemistry.

Computational Approaches in Structural Confirmation and Prediction for this compound

Computational chemistry, particularly Density Functional Theory (DFT), has become an integral part of modern natural product structure elucidation. DFT calculations are used to predict a wide range of molecular properties, including geometries, energies of different conformers, and spectroscopic data like NMR chemical shifts, and ECD and VCD spectra. researchgate.net

For this compound, computational methods would be crucial in several ways:

Conformational Analysis: Taxanes are known for their conformational flexibility. Computational methods can be used to identify the most stable low-energy conformers of the molecule. This is a critical prerequisite for accurate spectroscopic predictions.

Spectroscopic Prediction: As mentioned in section 2.2.3, DFT and TD-DFT calculations are essential for predicting ECD and VCD spectra, which are then compared with experimental data to assign the absolute configuration. researchgate.net

Structural Verification: Computational modeling can help to verify or revise proposed structures. By comparing calculated NMR parameters with experimental ones, for example, researchers can gain additional confidence in a structural assignment.

Understanding Reactivity and Properties: DFT calculations can provide insights into the electronic structure and reactivity of a molecule, which can be useful for planning further chemical modifications or understanding its biological activity. researchgate.net

Molecular dynamics (MD) simulations are another powerful computational tool used to study taxanes. MD simulations model the movement of atoms in a molecule over time, providing insights into its dynamic behavior and interactions with other molecules, such as its binding to the tubulin protein. For instance, MD simulations have been used to investigate the drug resistance associated with mutations in β-tubulin and how this affects the binding of different taxanes. Such studies provide a dynamic picture that complements the static information obtained from X-ray crystallography.

Synthetic Endeavors and Analog Design in Hongdoushan C Research

Total Synthesis Strategies and Methodological Innovations for Hongdoushan C

The total synthesis of any taxane (B156437) is a formidable challenge in organic chemistry due to the densely functionalized and sterically congested 6-8-6 fused ring system, which contains a strained, bridgehead double bond and numerous stereocenters. researchgate.net To date, no total synthesis of this compound has been reported in the literature. However, the decades of research culminating in multiple successful total syntheses of Taxol provide a clear blueprint of the potential strategies and innovations that would be required. colab.ws

Key strategic approaches to the taxane core can be broadly categorized as linear or convergent. rhhz.net

Linear Synthesis: These approaches build the rings sequentially, for example, starting from a precursor to the A ring and successively forming the B and C rings, or vice versa.

Convergent Synthesis: These strategies involve the preparation of two advanced fragments, typically corresponding to the A and C rings, which are then coupled to form the central eight-membered B ring in a late-stage transformation. aua.gr This approach is exemplified by the Nicolaou group's synthesis of Taxol, which utilized a Shapiro reaction and McMurry pinacol (B44631) coupling to unite A and C ring precursors. aua.grru.nl

The construction of the sterically demanding eight-membered B ring is a central obstacle. A variety of powerful chemical reactions have been developed to achieve this, including:

Anionic Oxy-Cope Rearrangements rhhz.net

Ring-Closing Metathesis (RCM)

Palladium-catalyzed coupling reactions jst.go.jp

Intramolecular Diels-Alder reactions rhhz.netresearchgate.net

Radical cyclizations rhhz.net

A hypothetical total synthesis of this compound would need to leverage these advanced methodologies to successfully construct its unique taxane core.

A major hurdle in taxane synthesis is controlling the absolute and relative stereochemistry of its numerous chiral centers; Taxol itself has 11. wikipedia.org Any synthesis of this compound must be inherently stereoselective. Synthetic chemists have employed several tactics to address this challenge:

Chiral Pool Synthesis: This approach begins with a readily available, enantiomerically pure natural product as the starting material. The Wender group, for instance, famously used pinene, a component of turpentine, as a chiral starting material for their Taxol synthesis. acs.org

Asymmetric Catalysis: The use of chiral catalysts to induce enantioselectivity in key bond-forming reactions is a cornerstone of modern synthesis. For a taxane synthesis, this could involve asymmetric hydrogenations, epoxidations, or aldol (B89426) reactions to set critical stereocenters early in the route.

Substrate-Directed Reactions: In this strategy, existing stereocenters in a synthetic intermediate are used to direct the stereochemical outcome of subsequent reactions. This is crucial in the later stages of the synthesis, where the complex topography of the molecule dictates the approach of reagents. For example, reductions of ketone functionalities and oxidations of C-H bonds on the taxane core are often governed by the steric environment of the existing framework. nih.gov

The successful enantioselective synthesis of this compound would likely require a combination of these approaches to precisely install each stereocenter.

Biomimetic synthesis seeks to replicate nature's own strategies for building complex molecules. In Taxus species, the taxane skeleton is forged by enzymes from a linear precursor, geranylgeranyl pyrophosphate (GGPP). mdpi.com The key steps involve:

Cyclase Phase: The enzyme taxadiene synthase catalyzes the intricate cyclization of GGPP to form the parent hydrocarbon of the family, taxadiene. mdpi.com

Oxidase Phase: A series of cytochrome P450 enzymes then systematically install oxygen atoms at specific positions on the taxane core through highly selective C-H oxidation reactions. acs.orgmdpi.com

Inspired by this, the "two-phase synthesis" strategy has emerged as a powerful biomimetic approach. acs.org This strategy first targets the synthesis of the core hydrocarbon (the cyclase phase) and then explores late-stage, site-selective C-H oxidations to install the necessary functional groups (the oxidase phase). acs.orgnih.gov This approach is highly divergent, as a common hydrocarbon intermediate could potentially be elaborated into various taxane natural products, including this compound, by applying different oxidation protocols. nih.gov This strategy contrasts with traditional target-oriented synthesis by embracing the innate chemical reactivity of the taxane skeleton, which often mirrors the sites targeted by biosynthetic enzymes. acs.org

Stereoselective and Enantioselective Synthesis Approaches

Semi-Synthesis and Structural Modification Research of this compound

Semi-synthesis, which uses a readily available natural product as an advanced starting material, is a powerful and commercially vital approach in the taxane field. ru.nl The most famous example is the production of Taxol from 10-deacetylbaccatin III (10-DAB), a related taxane that can be isolated in much greater quantities from the needles of the European yew, a renewable resource. researchgate.netnih.gov

Given that this compound is a naturally occurring taxane, a semi-synthetic route is a highly plausible and practical strategy. This would involve the isolation of a more abundant, structurally related taxane precursor from Taxus species, followed by a short sequence of chemical modifications to convert it into this compound. This approach circumvents the immense difficulty of de novo total synthesis and facilitates the production of analogs for further research. nih.gov

Structure-activity relationship (SAR) studies are essential for understanding which parts of a molecule are responsible for its biological effects. For taxanes, extensive SAR studies have identified several key structural features crucial for their potent microtubule-stabilizing activity, including the C13 side chain, the C2-benzoyl group, and the oxetane (B1205548) D-ring of Taxol. znaturforsch.comresearchgate.netnih.gov

This compound has a simpler structure, lacking the complex C13 side chain and the oxetane ring. SAR studies would be invaluable for elucidating its own biological profile. A semi-synthetic program would enable the creation of a library of derivatives to probe these relationships.

Modification SiteFunctional Group on this compoundProposed Derivatization StrategyInformation Gained
C5Acetate EsterHydrolysis to the corresponding alcohol (saponification).Determine the importance of the acetyl group for activity.
C5-OH (after hydrolysis)Secondary AlcoholEsterification with various acyl groups (e.g., propionyl, benzoyl).Probe steric and electronic requirements at the C5 position.
C10Tertiary AlcoholEsterification or etherification.Assess the role of the free hydroxyl group.
C13Secondary AlcoholOxidation to the corresponding ketone; Esterification with different side chains.Investigate if this position can be modified to enhance potency or alter the mechanism of action.

These derivatizations, starting from isolated this compound, would systematically map its pharmacophore and guide the design of more potent or selective analogs.

To understand how a molecule like this compound works inside a cell, it is often necessary to synthesize specialized analogs that can act as chemical probes. The principal mechanism of action for bioactive taxanes is the disruption of microtubule dynamics. wikipedia.org Analogs of this compound could be designed to explore its interaction with tubulin or to identify other potential cellular targets.

Strategies for creating such probes include:

Photoaffinity Labeling: Analogs containing a photolabile group (e.g., a diazirine or benzophenone) can be synthesized. Upon irradiation with UV light, this group becomes highly reactive and forms a covalent bond with the nearest biological molecule, allowing for the identification of the binding protein (e.g., tubulin).

Affinity Chromatography: An analog with a linker attached to a solid support (like agarose (B213101) beads) can be used to "fish" for its binding partners from a cell lysate.

"Clickable" Probes: The synthesis of analogs bearing a terminal alkyne or azide (B81097) group is a powerful modern approach. These "clickable" handles allow for the easy attachment of reporter tags (e.g., a fluorescent dye like rhodamine or a biotin (B1667282) tag for pulldown experiments) via copper-catalyzed or strain-promoted cycloaddition reactions.

The synthesis of these specialized analogs, likely via a semi-synthetic route, would be critical for validating the molecular target of this compound and elucidating its precise mechanism of action at a molecular level. pnas.org

Derivatization Strategies for Structure-Activity Relationship (SAR) Studies at the Molecular Level

Green Chemistry Principles in this compound Synthesis Research

Green Chemistry PrincipleApplication in this compound Synthesis
Prevention Designing synthetic routes with fewer steps and higher yields to minimize waste generation from the outset.
Atom Economy Prioritizing reactions that incorporate the maximum number of atoms from the reactants into the final product, such as cycloadditions or rearrangements, over substitution or elimination reactions that generate stoichiometric byproducts.
Less Hazardous Chemical Syntheses Replacing toxic reagents (e.g., heavy metal oxidants like chromium) with safer alternatives. For instance, using catalytic air oxidation or electro-organic synthesis for oxidation steps. benthamdirect.com
Use of Renewable Feedstocks Employing semi-synthesis from an abundant, plant-derived precursor like 10-DAB is inherently green as it uses a renewable biomass resource. nih.gov
Use of Catalysis Replacing stoichiometric reagents with catalytic alternatives (e.g., transition metal catalysts, organocatalysts, or enzymes) reduces waste and often allows for milder reaction conditions. Biocatalytic C-H oxidation could replace multi-step functional group manipulations.
Design for Energy Efficiency Developing reactions that can be run at ambient temperature and pressure, minimizing energy consumption. Microwave-assisted or flow chemistry approaches can often reduce reaction times and energy input. hilarispublisher.com

Integrating these principles into the synthetic planning for this compound and its analogs represents a modern and responsible approach to natural product chemistry, aiming not only to construct the molecule but to do so in a sustainable and efficient manner. pnas.orghilarispublisher.com

Biosynthetic and Metabolic Pathway Investigations of Hongdoushan C

Elucidation of Precursor Incorporation and Enzymatic Transformations in Hongdoushan C Biosynthesis

The biosynthesis of taxanes, including presumably this compound, begins with the universal diterpenoid precursor, geranylgeranyl diphosphate (B83284) (GGPP). nih.govmdpi.com The formation of the characteristic taxane (B156437) skeleton is the first committed step, followed by a series of elaborate enzymatic modifications. pnas.orgencyclopedia.pub

The initial steps of taxane biosynthesis are understood to proceed as follows:

Cyclization: Geranylgeranyl diphosphate (GGPP) is cyclized by taxadiene synthase to form the parent hydrocarbon, taxa-4(5),11(12)-diene. nih.govmdpi.com

Hydroxylation: A cytochrome P450 monooxygenase then hydroxylates this core structure at the C5 position. pnas.org

Acylation and Further Oxygenations: Subsequent steps involve a complex series of oxygenations and acylations to produce the vast diversity of taxanes found in nature. nih.govmdpi.com

Isotopic labeling is a powerful technique used to trace the path of atoms from precursor molecules into complex final products, thereby elucidating biosynthetic pathways. frontiersin.orgnih.gov In the broader context of taxane biosynthesis, stable isotopes such as ¹³C and deuterium (B1214612) (²H), as well as radioactive isotopes like tritium (B154650) (³H), have been instrumental. nih.govacs.orgnih.gov

These studies typically involve feeding isotopically labeled precursors, such as glucose or amino acids, to Taxus cell cultures or plant tissues. frontiersin.orgnih.gov The resulting taxoids are then isolated, and the distribution of the isotopic labels is analyzed using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). frontiersin.orgnih.gov This allows researchers to map the incorporation of precursors and understand the sequence of enzymatic reactions and rearrangements. frontiersin.orgresearchgate.net For example, tritium-labeled synthetic substrates have been used to produce and identify early-stage taxoids, helping to piece together the initial steps of the pathway. nih.gov While these studies have been fundamental to understanding the general taxane biosynthetic pathway, specific labeling studies focusing exclusively on the biosynthesis of this compound are not prominently documented in publicly available research.

The enzymes responsible for taxane biosynthesis are encoded by a suite of genes within the Taxus genome. The identification and functional characterization of these genes are crucial for understanding and potentially engineering the biosynthetic pathway. umass.edubiorxiv.org Research into the Taxus genome has revealed that genes related to paclitaxel (B517696) biosynthesis are sometimes grouped in physical and functional clusters. biorxiv.orgnih.gov

A significant breakthrough was the assembly of the Taxus chinensis var. mairei genome, which has provided a comprehensive look at the genetic architecture of taxane biosynthesis. biorxiv.orgnih.gov This research identified a taxadiene gene cluster and a unique grouping of cytochrome P450 (CYP450) genes, which are critical for the numerous hydroxylation steps in the pathway. biorxiv.orgnih.gov

Functional characterization of these genes is often performed through heterologous expression systems, such as yeast, E. coli, or plants like Nicotiana benthamiana. nih.govpnas.orgumass.edubiorxiv.org By expressing a candidate Taxus gene in a host organism and providing it with a known substrate, researchers can determine the specific function of the encoded enzyme. pnas.org This approach has successfully identified several key enzymes in the taxane pathway, including various hydroxylases and acyltransferases. pnas.orgmdpi.com While these genomic and functional studies have illuminated the broader taxane biosynthetic network, the specific gene cluster and enzymes dedicated to the final steps of this compound formation remain an area for further investigation.

Isotopic Labeling Studies (e.g., 13C and 2H Labeling) for Pathway Mapping

Enzymology of this compound Biosynthetic Enzymes

The biosynthesis of taxanes is a testament to the catalytic prowess of a diverse set of enzymes, primarily from the cytochrome P450 monooxygenase and acyltransferase families. nih.govmdpi.com Although the complete enzymatic sequence for this compound is not fully elucidated, the known enzymes of the general taxane pathway provide a framework for understanding its formation.

The key enzyme classes involved are:

Taxadiene Synthase: This enzyme initiates the entire pathway by converting the linear GGPP into the complex tricyclic taxadiene skeleton. nih.gov

Cytochrome P450 Hydroxylases (CYP450s): This superfamily of enzymes is responsible for introducing hydroxyl groups at various positions on the taxane core. At least nine hydroxylation steps are involved in paclitaxel biosynthesis, and six of these hydroxylases have been characterized. nih.govfrontiersin.org These enzymes exhibit remarkable specificity, and their sequential action builds up the oxygenation pattern of the final taxoid.

Acyltransferases: These enzymes transfer acyl groups (like acetyl or benzoyl groups) to the hydroxylated taxane core. mdpi.com The specific pattern of these acylations is a major source of the chemical diversity among taxanes. Several acyltransferases have been cloned and characterized, including those responsible for acylations at the C5, C10, and C13 positions. encyclopedia.pubmdpi.com

The specific combination of hydroxylases and acyltransferases acting on a taxane intermediate ultimately determines the final structure. For this compound, which features hydroxyl and acetyl groups at specific positions, a unique sequence of these enzymatic reactions is required. nih.govnih.gov

Table 1: Key Enzyme Classes in Taxane Biosynthesis

Enzyme Class Function Example Substrate → Product
Taxadiene Synthase Forms the core taxane skeleton Geranylgeranyl diphosphate → Taxa-4(5),11(12)-diene
Cytochrome P450 Hydroxylases Adds hydroxyl (-OH) groups Taxa-4(20),11(12)-diene → Taxa-4(20),11(12)-dien-5α-ol

Degradation and Biotransformation Pathways of this compound in Model Biological Systems

The study of how chemical compounds are broken down and transformed by living organisms is crucial for understanding their lifecycle and potential applications. Microbial biodegradation and biotransformation harness the metabolic capabilities of microorganisms to alter chemical structures. wikipedia.orgcaister.com These processes can lead to the degradation of environmental pollutants or the creation of new, valuable compounds. wikipedia.orgnih.gov

In the context of taxanes, metabolism is primarily studied in relation to their use as pharmaceuticals. In humans, taxanes like paclitaxel and docetaxel (B913) are metabolized mainly by cytochrome P450 enzymes in the liver, particularly CYP2C8 and CYP3A4. pharmgkb.org These enzymes hydroxylate the taxane structure, which facilitates its elimination from the body. pharmgkb.orgtandfonline.com

While specific studies on the degradation and biotransformation of this compound are not widely available, research on other taxanes provides a model for its likely metabolic fate. For instance, studies using liver microsomes from different species have shown that taxanes can be metabolized at various positions on both the core skeleton and the side chains. tandfonline.com Furthermore, microorganisms, including endophytic fungi isolated from Taxus trees, have been shown to produce and even modify taxanes. mdpi.com This suggests that microbial systems could potentially be used for the biotransformation of this compound into other derivatives, a strategy that leverages enzymatic reactions to create novel chemical structures. caister.com

Table 2: Compound Names Mentioned

Compound Name
Hongdoushan A
Hongdoushan B
This compound
Paclitaxel
Docetaxel
Geranylgeranyl diphosphate
Taxa-4(5),11(12)-diene
Taxa-4(20),11(12)-dien-5α-ol
Taxadien-5α-yl acetate
10-deacetylbaccatin III

Mechanistic Molecular and Cellular Research of Hongdoushan C

Target Identification and Validation Methodologies for Hongdoushan C Interactions

The precise molecular targets of this compound are not explicitly detailed in current literature. However, the established methodologies for identifying and validating the targets of natural product compounds are well-defined. These approaches are crucial for understanding the mechanism of action of compounds like this compound.

Proteomic strategies are powerful tools for identifying the protein binding partners of small molecules directly from the cellular environment. google.com Affinity chromatography, for instance, involves immobilizing a derivative of the small molecule onto a solid support to "pull down" interacting proteins from a cell lysate for identification via mass spectrometry. googleapis.com Another technique, photoaffinity labeling, uses a chemically modified version of the compound that, upon photoactivation, covalently binds to its target protein, allowing for subsequent identification. google.com

While these methods are standard for deconvoluting the targets of natural products, specific studies detailing the use of affinity chromatography or photoaffinity labeling to identify the molecular targets of this compound are not described in the available research.

Once potential targets are identified, genetic technologies can validate their role in the compound's biological activity. nih.gov Techniques like RNA interference (RNAi) or CRISPR-Cas9 gene editing can be used to reduce or eliminate the expression of a candidate target protein. scribd.comgoogle.com If the cells subsequently show reduced sensitivity to the compound, it validates that the protein is a physiologically relevant target. google.com For example, CRISPRi (interference) has been used to silence the transcription of specific genes to validate their role in disease processes, a strategy directly applicable to drug target validation. google.com

The application of CRISPR-Cas9, RNAi, or other genetic screening technologies to specifically validate the molecular targets of this compound has not been documented in the reviewed scientific literature.

Analyzing global changes in gene expression (transcriptomics) and metabolite levels (metabolomics) following treatment with a compound can provide significant insight into its mechanism of action. Transcriptomic profiling can reveal which signaling pathways and cellular processes are perturbed by the compound. Similarly, metabolomic profiling identifies alterations in cellular metabolism, offering clues about the compound's effects on enzymatic pathways.

While these "-omics" approaches are integral to modern drug discovery, published studies detailing transcriptomic or metabolomic profiling in response to cellular treatment with this compound are not available.

Investigative Methodology General Purpose in Drug Discovery Reported Application to this compound
Proteomic Approaches To identify direct protein binding partners of a compound from cell extracts. google.comNot reported in available literature.
Genetic Screening To validate whether a potential target protein is essential for the compound's biological effect. nih.govNot reported in available literature.
Transcriptomic/Metabolomic Profiling To characterize downstream cellular pathway changes in response to compound treatment.Not reported in available literature.

Genetic Screening and Perturbation Technologies (e.g., CRISPR-Cas9, RNAi)

Molecular Interactions of this compound with Biological Macromolecules

The interactions of this compound at a molecular level are inferred from its classification as a taxane (B156437) and from limited direct experimental evidence.

As a taxane, the primary molecular mechanism of this compound is expected to involve the disruption of microtubule function. wikipedia.org The taxane class of drugs, most famously paclitaxel (B517696), functions by binding to the β-tubulin subunit of microtubules. nih.gov This binding event stabilizes the microtubule polymer, preventing the dynamic instability (the cycles of polymerization and depolymerization) required for key cellular processes, particularly mitotic spindle formation during cell division. wikipedia.orgnih.gov This action ultimately leads to mitotic arrest and apoptotic cell death. nih.gov

Some cytotoxic activity has been reported for this compound, consistent with an anticancer effect. However, specific studies measuring the binding dynamics and kinetics, such as the association (k_on) and dissociation (k_off) rates, for the interaction between this compound and tubulin or any other protein target are not available in the public literature.

Cell Line Assay Type EC50 Control Source(s)
26-L5 (mouse colon adenocarcinoma)Cytotoxicity61.1 µg/mL5-Fluorouracil (0.29 µg/mL) t27.ir
HT1080 (human fibrosarcoma)Cytotoxicity3.8 µg/mL5-Fluorouracil (0.07 µg/mL) t27.ir

The established mechanism of action for taxanes involves direct interaction with the protein tubulin. wikipedia.orgnih.gov There is no evidence in the scientific literature to suggest that this compound, or taxanes in general, directly bind to or interact with nucleic acids such as DNA or RNA. Their biological effects are mediated through protein interactions that disrupt cytoskeletal function.

Lipid Bilayer and Membrane Interactions

The plasma membrane is a critical interface for cellular entry and is considered an important target for many chemotherapeutic agents, including taxanes. pbkom.eumdpi.com The interaction of these drugs with the lipid bilayer can modify crucial physicochemical properties of the membrane, such as fluidity, lipid packing, and the conformation of membrane-bound proteins. pbkom.euuninet.edu

This compound, as a lipophilic taxane, is expected to actively interact with the cell membrane. nih.gov Studies on paclitaxel show that it partitions into the lipid membrane, where it can perturb the conformation of hydrocarbon chains. pbkom.eu This interaction is influenced by the composition of the membrane; for instance, a higher degree of acyl chain unsaturation, a smaller lipid headgroup size, and longer acyl chain length can increase the incorporation of paclitaxel into the lipid bilayer. mdpi.comnih.gov

Cellular Pathway Modulation by this compound

The biological effects of taxanes extend beyond their direct interaction with microtubules and involve the modulation of numerous intracellular signal transduction pathways that govern cell survival, proliferation, and apoptosis. aacrjournals.org While the primary mechanism of action is the stabilization of microtubules, this event triggers a cascade of downstream signaling. nih.govnih.gov

Research on paclitaxel has identified several key pathways that are affected:

PI3K/Akt Pathway : This is a critical cell survival pathway that is often activated in cancer cells. Studies have shown that paclitaxel treatment can lead to the inactivation of the anti-apoptotic Akt kinase. aacrjournals.org In some cancer cell models, paclitaxel has been shown to inhibit the PI3K/Akt signaling pathway, contributing to its pro-apoptotic effects. nih.govspandidos-publications.com Conversely, activation of this pathway is also linked to taxane resistance. frontiersin.org

MAPK Pathways : The mitogen-activated protein kinase (MAPK) pathways, including the ERK, JNK, and p38 pathways, are also significantly modulated by taxanes. Paclitaxel can activate the pro-apoptotic JNK pathway and simultaneously the pro-survival ERK pathway. aacrjournals.org The balance between these opposing signals can determine the ultimate fate of the cell. In some contexts, paclitaxel has been found to activate the p38 MAPK pathway while inhibiting the PI3K/Akt pathway, synergistically promoting apoptosis. nih.govspandidos-publications.com

Other Pathways : Paclitaxel has also been shown to affect other signaling molecules. For instance, it can induce the activation of the Janus kinase/signal transducer and activator of transcription (JAK2/STAT3) pathway, which is involved in neuropathic pain, a known side effect. oncotarget.com It also impacts the function of apoptotic regulators like Bcl-2, whose phosphorylation is induced by microtubule disruption, thereby neutralizing its anti-apoptotic function. nih.gov

Table 1: Summary of Key Signal Transduction Pathways Modulated by Taxanes (e.g., Paclitaxel)

PathwayGeneral FunctionEffect of Taxane Treatment (Paclitaxel Model)Reference
PI3K/Akt/mTORCell survival, proliferation, growthGenerally inhibited, leading to reduced survival and enhanced apoptosis. nih.gov, aacrjournals.org, spandidos-publications.com
MAPK/ERKCell proliferation, survivalActivation observed; considered a pro-survival response to the drug. aacrjournals.org
MAPK/JNKApoptosis, stress responseActivation observed; contributes to the pro-apoptotic effect. aacrjournals.org
MAPK/p38Stress response, apoptosis, inflammationActivation observed; contributes to the pro-apoptotic effect. nih.gov, spandidos-publications.com
JAK/STATInflammation, cell growth, immunityActivation of JAK2/STAT3 pathway has been linked to side effects like neuropathic pain. oncotarget.com

The defining cellular action of taxanes is their binding to β-tubulin and the stabilization of the microtubule network. researchgate.netnih.gov This action prevents the dynamic instability required for mitotic spindle formation and cell division, leading to mitotic arrest. nih.gov As microtubules form a crucial part of the cytoskeleton, their stabilization has profound effects on the structure and function of various organelles that rely on them for transport and positioning.

The subcellular localization of taxanes is intrinsically linked to their target. Following entry into the cell, paclitaxel associates with and bundles microtubules, often in the perinuclear region. nih.gov This sequestration can affect the trafficking of other molecules and organelles. For example, taxanes have been shown to inhibit the ligand-induced nuclear translocation of the androgen receptor (AR) by disrupting the microtubule-dependent transport machinery, effectively sequestering the AR in the cytoplasm. nih.govresearchgate.net

Organelle-specific effects have been noted:

Mitochondria : Some studies suggest that paclitaxel can directly affect mitochondria, potentially through interaction with tubulin associated with the mitochondrial membrane. uninet.edu In paclitaxel-resistant cells, the protein prohibitin, which is involved in apoptosis, was found to be primarily localized in the mitochondria and plasma membrane. nih.gov

Golgi Apparatus and Endoplasmic Reticulum (ER) : The integrity and positioning of the Golgi and ER are dependent on the microtubule network. Disruption of microtubule dynamics by taxanes can lead to the fragmentation and dispersal of the Golgi apparatus. Furthermore, ER stress has been implicated as a consequence of cellular insults, including treatment with some chemotherapies, which can trigger downstream signaling for autophagy or apoptosis. nih.gov

Lipid Droplets (LDs) : In plant cell cultures of Taxus species, lipid droplets have been identified as organelles involved in the trafficking, accumulation, and transport of hydrophobic taxanes. frontiersin.org Elicitor-treated cell cultures showed an increase in the number of LDs, which preferentially accumulated paclitaxel, suggesting a role for these organelles in intracellular storage and transport. frontiersin.org

The mechanism by which this compound enters cells is a critical determinant of its efficacy. Studies using paclitaxel indicate that multiple uptake mechanisms may be at play. While its lipophilic nature suggests it can interact with and diffuse across the plasma membrane, evidence also points towards active transport processes. mdpi.comnih.gov

Research on paclitaxel nanocrystal formulations suggests that the drug can be taken up by cells as solid particles, likely through endocytosis. purdue.edunih.gov Confocal microscopy has shown overlap between fluorescently labeled nanocrystals and lysosomal markers, supporting an endocytotic uptake mechanism. purdue.edu The specific pathways involved can be cell-type dependent, with studies on lipid nanocapsules loaded with paclitaxel implicating Cdc42/GRAF-dependent endocytosis and macropinocytosis as important routes of entry in breast cancer cells. nih.govuio.no

Once inside the cell, the distribution of taxanes is dominated by their high affinity for microtubules. nih.gov Docetaxel (B913), a close analogue of paclitaxel, is noted to enter the cell readily and exhibit a greater retention time than paclitaxel. researchgate.net This prolonged intracellular presence is attributed to its binding to and stabilization of the microtubule network, leading to an accumulation of the drug in the cytoplasm. researchgate.net This distribution prevents the drug from being easily removed by efflux pumps, although the overexpression of such transporters (e.g., P-glycoprotein) is a major mechanism of resistance, as they actively pump the drug out of the cell. researchgate.net

Organelle-Specific Effects and Subcellular Localization of this compound

High-Throughput Screening Methodologies for Uncovering this compound's Biological Activities in Research Models

High-Throughput Screening (HTS) is a key technology in drug discovery and mechanistic studies, allowing for the rapid testing of large libraries of chemical compounds to identify molecules with a specific biological activity. mdpi.compreprints.org For a compound like this compound, HTS can be employed in several research contexts.

Target-Based Screening : Given that the primary target of taxanes is tubulin, HTS assays have been developed to find novel compounds that either stabilize or destabilize microtubules. thieme-connect.com These molecular assays are generally faster and more amenable to ultra-high-throughput formats than cell-based assays. thieme-connect.com

Cell-Based Screening : These assays use living cells to screen for compounds that produce a desired phenotype, such as cell death or the reversal of drug resistance. preprints.org For instance, a cell-based HTS was developed using a paclitaxel-resistant ovarian cancer cell line to screen for small molecules that could restore sensitivity to paclitaxel. plos.org This approach has the advantage of identifying compounds that are cell-permeable and active in a more biologically relevant context. preprints.org

Combination Screening : HTS platforms are increasingly used to test the effects of drug combinations. nih.gov For a compound like this compound, HTS could be used to screen for synergistic interactions with other chemotherapeutic agents or targeted therapies. This approach aims to identify combinations that can enhance efficacy or overcome resistance mechanisms. nih.gov

Phenotypic Screening : Beyond simple viability, HTS can be coupled with high-content imaging to screen for more complex cellular phenotypes. This could involve looking for changes in organelle morphology, the subcellular localization of specific proteins, or the activation of particular signaling pathways in response to treatment with this compound, providing deeper insights into its mechanism of action.

These screening methodologies are crucial for both discovering new therapeutic applications for compounds like this compound and for better understanding the complex cellular responses they elicit. thieme-connect.com

Advanced Analytical and Bioanalytical Methodologies for Hongdoushan C Research

Quantitative Analysis of Hongdoushan C in Complex Biological Matrices for Research Studies

Accurate quantification of this compound in biological samples such as plasma, tissues, and cell lysates is fundamental for pharmacokinetic and drug metabolism studies. nih.gov The challenges lie in the typically low concentrations of the analyte and the presence of numerous interfering substances within the biological matrix. nih.govorientjchem.org Effective sample preparation to isolate the target compound is a critical first step to ensure accurate measurement. orientjchem.org

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a cornerstone technique for the quantitative analysis of pharmaceuticals in biological matrices due to its high sensitivity, specificity, and throughput. nih.govnih.gov The development of a robust LC-MS/MS method for this compound would involve optimizing chromatographic conditions to achieve efficient separation from matrix components and potential metabolites, and fine-tuning mass spectrometric parameters for selective detection.

The method validation process is crucial to ensure the reliability of the analytical data and is performed according to established guidelines. unc.edu This involves a series of experiments to assess the method's performance. nih.gov Key validation parameters include:

Selectivity and Specificity: The ability to differentiate and quantify the analyte in the presence of other components in the sample. unc.edu

Accuracy and Precision: Accuracy refers to how close the measured value is to the true value, while precision measures the reproducibility of the results. japsonline.com These are typically assessed at multiple concentration levels (low, medium, and high quality control samples). nih.gov

Calibration Curve: The relationship between the instrument response and known concentrations of the analyte. A linear regression is typically used, and the correlation coefficient (R²) should be close to 1.0. turkjps.org

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively measured with acceptable accuracy and precision. turkjps.org

Recovery: The efficiency of the extraction process in recovering the analyte from the biological matrix. japsonline.com

Matrix Effect: The influence of co-eluting, undetected matrix components on the ionization of the analyte. nih.gov

Stability: The chemical stability of the analyte in the biological matrix under various storage and processing conditions. unc.edu

Table 1: Typical Validation Parameters for an LC-MS/MS Bioanalytical Method This table presents a generalized summary of typical acceptance criteria for method validation based on regulatory guidelines.

Parameter Description Typical Acceptance Criteria References
Linearity Establishes the concentration range over which the assay is accurate.Correlation coefficient (R²) ≥ 0.99 turkjps.org
Accuracy Closeness of mean test results to the true concentration.Within ±15% of the nominal value (±20% at LOQ). nih.govjapsonline.com
Precision The closeness of agreement among a series of measurements.Relative Standard Deviation (RSD) ≤ 15% (≤ 20% at LOQ). nih.govjapsonline.com
Recovery The efficiency of analyte extraction from the biological matrix.Consistent, precise, and reproducible. japsonline.com
Selectivity No significant interfering peaks at the retention time of the analyte.Response of interfering peaks <20% of LOQ. unc.edu
Stability Analyte stability under various conditions (freeze-thaw, short-term, etc.).Concentration change within ±15% of the initial value. unc.edu

Capillary electrophoresis (CE) offers a high-efficiency alternative to HPLC for the separation of complex mixtures. researchgate.net CE separates charged molecules based on their different migration rates in an electric field within a narrow capillary tube. researchgate.net This technique provides rapid analysis, high resolution, and requires minimal sample and solvent volumes, making it a cost-effective and powerful tool. researchgate.net While less common than LC-MS for quantitative bioanalysis, CE can be particularly useful for separating structurally similar taxoid analogues.

Microfluidic systems, often called "lab-on-a-chip" devices, integrate multiple analytical processes like sample preparation, separation, and detection onto a single micro-sized chip. alineinc.comelveflow.com These systems manipulate minute volumes of fluids (nanoliters to microliters) through micro-channels. alineinc.com For this compound analysis, a microfluidic device could be designed to perform automated sample cleanup, electrophoretic or chromatographic separation, and detection, offering significant advantages in terms of speed, sample consumption, and high-throughput capability. nih.govmdpi.com This technology is particularly promising for rapid screening applications in drug discovery research. mdpi.com

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Method Development and Validation for Research Applications

In Situ and Imaging Techniques for this compound Distribution and Interaction Studies

Understanding where a compound accumulates in tissues and within individual cells is vital for elucidating its mechanism of action and potential sites of toxicity. In situ and imaging techniques provide this crucial spatial information.

Mass Spectrometry Imaging (MSI) is a powerful technique used to visualize the spatial distribution of molecules, including drugs and metabolites, directly in tissue sections without the need for labeling. nih.govresearchgate.net Matrix-assisted laser desorption/ionization (MALDI)-MSI is a commonly used approach where a laser is fired at a tissue section coated with an energy-absorbing matrix, causing the desorption and ionization of molecules from the surface. A mass spectrum is generated at each spot, and by rastering the laser across the entire tissue, a molecular image is created that maps the distribution of specific compounds. nih.govnih.gov

Research on related Taxus species has successfully used MALDI-MSI to map the distribution of various taxoids in plant tissues. For example, studies on Taxus mairei and Taxus cuspidata have revealed tissue-specific accumulation patterns of different taxoids in leaves and stems. nih.govfrontiersin.org These studies have shown that certain taxoids accumulate preferentially in specific cell types, such as the palisade mesophyll and spongy mesophyll cells of leaves. researchgate.net This type of analysis applied to this compound could provide invaluable insights into its biosynthesis, transport, and storage in the source plant, as well as its distribution in target animal tissues during preclinical research.

Table 2: Example of Taxoid Distribution in Taxus mairei Leaf Tissue via MALDI-MSI This table summarizes findings on the localization of different secondary metabolites, including taxoids, in leaf tissues as detected by MSI.

Compound Class Specific Compounds Imaged Primary Location in Leaf Tissue References
Taxoids Taxine, Paclitaxel (B517696), Baccatin (B15129273) III, 10-Deacetylbaccatin IIIPalisade Mesophyll (PM) and Spongy Mesophyll (SM) cells nih.govresearchgate.net
Phenolics Caffeic acid, Ferulic acidEpidermal cells nih.govresearchgate.net
Flavonoids Quercetin, KaempferolEpidermal cells nih.govresearchgate.net
Steroids β-Sitosterol, StigmasterolSpongy Mesophyll (SM) cells nih.govresearchgate.net

Fluorescence microscopy is an indispensable tool for visualizing the uptake and subcellular localization of compounds within living or fixed cells. mdpi.com To study this compound using this method, a fluorescent label must be attached to the molecule, creating a fluorescent probe. The design of such probes is critical to ensure that the fluorescent tag does not significantly alter the biological activity or distribution of the parent compound.

Researchers have developed a variety of fluorescent taxoid conjugates for microtubule research. nih.gov These probes, such as Flutax-1 and Flutax-2, are fluorescently labeled versions of paclitaxel that retain their ability to bind to microtubules. nih.gov By treating cells with these probes, the microtubule cytoskeleton can be clearly visualized, and the interaction of the taxoid with its cellular target can be studied in real-time in living cells. nih.gov

The process typically involves incubating cells with the fluorescently labeled this compound probe. nih.gov The cells are then imaged using a fluorescence microscope. Different cellular compartments can be co-stained with other fluorescent dyes (e.g., DAPI for the nucleus) to determine the precise subcellular distribution of the compound. researchgate.net This approach can reveal the kinetics of cellular uptake, confirm the compound's interaction with its target (microtubules), and identify any off-target accumulation sites. nih.govacs.org

Table 3: Examples of Fluorescent Taxoid Probes for Cellular Studies

Probe Name Fluorophore Application References
Flutax-1 FluoresceinVisualization of microtubule cytoskeleton nih.gov
Flutax-2 Oregon Green 488Visualization of microtubule cytoskeleton nih.gov
Rotax RhodamineVisualization of microtubule cytoskeleton nih.gov
FChitax-3 NBD (Nitrobenzoxadiazole)Screening for compounds binding the taxol site nih.gov
Docetaxel-DBCO Various (via click chemistry)Super-resolution imaging of microtubules acs.org

Mass Spectrometry Imaging for Tissue Distribution Research

Development of Biosensors and Chemical Probes for this compound Detection in Research Settings

The development of biosensors and chemical probes offers novel ways to detect this compound with high sensitivity and selectivity, potentially enabling real-time monitoring in research environments.

A biosensor is an analytical device that combines a biological recognition element (e.g., an enzyme, antibody, or DNA) with a physicochemical transducer. For taxoids like paclitaxel, several biosensor concepts have been explored. csic.esf1000research.com Electrochemical biosensors, for instance, have been designed using DNA-modified electrodes; these sensors detect the interaction between the taxoid and the immobilized DNA, which generates a measurable electrical signal. csic.es Another approach is the use of surface plasmon resonance (SPR) biosensors, which detect changes in the refractive index on a sensor surface when the target molecule binds to an immobilized ligand, such as a specific antibody or receptor. mdpi.comresearchgate.net An electrical cell-substrate impedance sensing (ECIS) biosensor has also been used to monitor cellular responses to paclitaxel in real-time. core.ac.uk These principles could be adapted to create specific biosensors for this compound for research applications like high-throughput screening.

Chemical probes are small molecules designed to identify and track a biological target. In the context of this compound, this includes the fluorescently labeled taxoids discussed previously, which serve as probes for visualizing microtubules. nih.gov Additionally, photoaffinity labeling probes have been developed for paclitaxel. nih.gov These probes contain a photoreactive group that, upon exposure to UV light, forms a covalent bond with the nearest amino acids at the binding site. This allows for the precise identification of the compound's binding pocket on its target protein, such as β-tubulin. nih.gov The development of similar probes for this compound would be a powerful tool for detailed molecular interaction studies.

Table 4: Summary of Biosensor and Probe Types for Taxoid Research

Technology Principle of Operation Example Application for Taxoids References
Electrochemical Biosensor Measures changes in electrical properties (e.g., current, potential) upon analyte binding to a modified electrode.Detection of paclitaxel interaction with DNA on a carbon electrode. csic.es
Surface Plasmon Resonance (SPR) Biosensor Detects mass changes on a sensor surface by measuring changes in the refractive index.Monitoring paclitaxel-induced changes in cells. mdpi.comresearchgate.net
Impedance-Based Biosensor Measures changes in electrical impedance as cells on electrodes respond to a substance.Monitoring real-time cellular response to paclitaxel. core.ac.uk
Fluorescent Chemical Probe A fluorophore-conjugated taxoid that allows for visualization via fluorescence microscopy.Imaging of microtubule cytoskeleton in living cells. nih.govacs.org
Photoaffinity Probe A photoreactive taxoid analogue that covalently binds to its target upon UV irradiation.Identifying the specific amino acid residues in the paclitaxel binding site on tubulin. nih.gov

Computational and Theoretical Studies of Hongdoushan C

Molecular Docking and Dynamics Simulations of Hongdoushan C-Target Interactions

Molecular docking and molecular dynamics (MD) simulations are fundamental computational techniques used to predict and analyze the interaction between a small molecule (a ligand, such as this compound) and a macromolecular target, typically a protein. researchgate.netnih.gov This approach is crucial in drug discovery for identifying potential biological targets and understanding the mechanism of action. nih.gov

Molecular docking predicts the preferred orientation of a ligand when bound to a target, forming a stable complex. nih.gov The process involves sampling a vast number of possible conformations and orientations of the ligand within the protein's binding site and then using a scoring function to estimate the binding affinity for the most stable poses. nih.gov For this compound, this would involve docking it into the binding sites of proteins implicated in diseases like cancer, such as tubulin or various enzymes, to predict its potential as an inhibitor.

Following docking, molecular dynamics (MD) simulations are employed to study the dynamic behavior and stability of the this compound-protein complex over time. researchgate.netplos.org An MD simulation calculates the forces between atoms and uses them to simulate the motions of the complex, providing insights into how the ligand and protein adjust their conformations to achieve a stable binding state. aps.orgljmu.ac.uk Key parameters analyzed during MD simulations include the Root Mean Square Deviation (RMSD) to assess the stability of the complex, Root Mean Square Fluctuation (RMSF) to identify flexible regions, and the Radius of Gyration (Rg) to measure the compactness of the system. u-tokyo.ac.jp

Hypothetical Molecular Docking Results: A typical output from a molecular docking study of this compound against a hypothetical protein target might be summarized as follows. This table illustrates the type of data generated, not actual experimental results.

ParameterValueDescription
Binding Affinity (kcal/mol) -9.5A lower value indicates a stronger, more favorable binding interaction.
RMSD (Å) 1.2Root Mean Square Deviation of the ligand pose from the reference, with values < 2.0 Å generally considered reliable.
Interacting Residues TYR-25, ASP-112, LYS-301Key amino acids in the protein's binding pocket that form interactions (e.g., hydrogen bonds, hydrophobic contacts) with this compound.
Hydrogen Bonds 3The number of hydrogen bonds formed between the ligand and the protein, contributing to binding specificity and stability.

Quantum Chemical Calculations for this compound Reactivity and Conformational Analysis

Quantum chemical calculations, often utilizing Density Functional Theory (DFT), provide deep insights into the electronic structure, reactivity, and conformational landscape of a molecule. researchgate.net These calculations solve approximations of the Schrödinger equation to determine a molecule's properties from first principles.

Reactivity Analysis: For this compound, quantum calculations can determine key parameters that describe its chemical reactivity. These include the energies of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO). The HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. researchgate.net The HOMO-LUMO energy gap is a critical indicator of chemical stability; a larger gap implies higher stability and lower reactivity. researchgate.net Other calculated descriptors like ionization potential, electron affinity, and electronegativity further characterize the molecule's reactive nature. researchgate.net

Conformational Analysis: Conformational analysis is the study of the different spatial arrangements (conformations) a molecule can adopt by rotating around its single bonds. libretexts.org Quantum chemical methods are used to calculate the potential energy of these different conformations to identify the most stable, low-energy structures. scispace.commdpi.com For a flexible molecule like this compound, understanding its preferred conformation is crucial, as the 3D shape governs which biological targets it can bind to and how strongly it interacts. rsc.org The analysis reveals the relative energies of different conformers and the energy barriers for converting between them. mdpi.com

Hypothetical Quantum Chemical Parameters for this compound: This table presents examples of parameters that would be derived from a DFT calculation. These are illustrative values.

ParameterValue (Hartree)Description
EHOMO -0.235Energy of the Highest Occupied Molecular Orbital.
ELUMO -0.041Energy of the Lowest Unoccupied Molecular Orbital.
Energy Gap (ΔE) 0.194The difference between LUMO and HOMO energies, indicating molecular stability.
Dipole Moment (Debye) 3.15A measure of the overall polarity of the molecule.

Cheminformatics and Machine Learning Applications in this compound Research

Cheminformatics combines chemistry, computer science, and information science to store, retrieve, and analyze chemical data. researchgate.netnih.gov When coupled with machine learning, it becomes a powerful tool for discovering new drugs and predicting their properties. nih.gov

Machine learning models can be trained on large datasets of compounds with known biological activities to predict the activity of new or untested molecules like this compound. nih.govrsc.org The process involves representing the chemical structure of molecules using numerical descriptors or "fingerprints." These representations capture features like molecular weight, polarity, and the presence of specific substructures. plos.org

A machine learning algorithm, such as a Random Forest or a deep neural network, learns the complex relationship between these structural features and a specific biological outcome (e.g., anticancer activity, toxicity). nih.govnih.gov Once trained, the model can take the molecular fingerprint of this compound as input and predict its likelihood of being active against a particular target or possessing a certain therapeutic effect. scienceopen.com Such models accelerate drug discovery by prioritizing which compounds to synthesize and test in the lab. nih.gov

Retrosynthetic analysis is a problem-solving technique for planning the synthesis of complex organic molecules. plos.orgyoutube.com Instead of planning a synthesis in the forward direction, the process starts with the target molecule and works backward, breaking it down into simpler, commercially available precursors through a series of imaginary "disconnections." scienceopen.comyoutube.com

For a complex taxane-type diterpene like this compound, retrosynthetic analysis would identify key strategic bonds to disconnect. nih.gov This involves recognizing robust and high-yielding reactions that could form these bonds in the forward synthesis. Key operations include:

Functional Group Interconversion (FGI): Modifying a functional group into another to facilitate a disconnection. ontosight.ai

Disconnection: Breaking a bond to simplify the molecule into two or more "synthons," which are idealized fragments. ontosight.ai These synthons are then matched to real-world "synthetic equivalents" or reagents.

A potential retrosynthetic strategy for this compound would likely involve disconnecting the ester side chains first, followed by strategic disconnections of the complex, fused ring system, possibly through powerful reactions like the Diels-Alder reaction or McMurry coupling, which are known to be effective in the synthesis of other taxanes like Taxol. wikipedia.org

Hypothetical Retrosynthetic Disconnections for this compound:

Target MoleculeDisconnection StrategyPrecursor Structures (Synthons)
This compound Ester Hydrolysis (FGI/Disconnection)A poly-hydroxylated taxane (B156437) core and corresponding carboxylic acids.
Taxane Ring System Ring-closing Metathesis or Diels-Alder ReactionSimpler cyclic or acyclic precursors that can be joined to form the core ring structure.

Future Directions and Emerging Research Avenues for Hongdoushan C

Exploration of Novel Biological Functions of Hongdoushan C Beyond Current Understanding

While initial studies have pointed towards the antiproliferative activity of this compound, its full biological profile remains largely unexplored. iiab.meresearchgate.net Future research should strategically investigate a broader spectrum of pharmacological activities, drawing inspiration from the diverse therapeutic effects observed in other metabolites from the Taxus genus. mdpi.comnih.gov

Detailed research findings from related compounds suggest several promising areas of investigation for this compound:

Anti-inflammatory and Immunomodulatory Effects: The genus Taxus is known to produce compounds with anti-inflammatory properties. mdpi.com Future studies could examine the effect of this compound on key inflammatory pathways, such as the production of nitric oxide (NO) and the activity of cytokines, which has been a fruitful area of research for other natural products. researchgate.net

Neuroprotective Potential: Flavonoids and other compounds isolated from Taxus species have shown potential in models of neurodegenerative conditions like Alzheimer's disease. mdpi.comnih.gov Research into this compound could explore its ability to protect neuronal cells from oxidative stress or other forms of damage, opening avenues for its application in neurology.

Antidiabetic and Metabolic Activities: Various extracts and compounds from Taxus plants have been traditionally used or scientifically investigated for managing diabetes. mdpi.comresearchgate.net It would be valuable to screen this compound for antiglycative activity or effects on glucose metabolism, such as the inhibition of enzymes like α-amylase. researchgate.net

Antimicrobial Properties: The chemical diversity of the Taxus genus extends to compounds with antibacterial and antifungal activities. mdpi.comnih.gov A systematic evaluation of this compound against a panel of pathogenic microbes could uncover previously unknown antimicrobial applications.

Investigating these and other potential bioactivities, such as antiviral or analgesic effects, will be critical. This exploration would be guided by the established precedent that secondary metabolites from a single genus can exhibit a wide array of pharmacological actions. mdpi.com

Development of Advanced Research Tools and Molecular Probes Based on this compound

The unique chemical structure of this compound presents an opportunity for its development into a specialized molecular probe. iiab.me Molecular probes are indispensable tools in biomedical research for visualizing and studying complex biological processes at the molecular level. nih.govmdpi.com

Future research in this domain could focus on several key areas:

Mechanism of Action Studies: Like other taxanes, this compound is presumed to interact with microtubules, but its specific binding kinetics and functional impact may be unique. iiab.me Detailed studies to elucidate its precise mechanism of action are a prerequisite for its development as a research tool.

Fluorescent Labeling: By chemically modifying the this compound molecule to attach a fluorescent dye (fluorophore), researchers could create a probe to visualize its subcellular localization and interaction with target proteins, such as tubulin, in living cells using advanced imaging techniques like fluorescence microscopy. mdpi.comthermofisher.com

Affinity Probes for Target Identification: Immobilizing this compound onto a solid support could enable affinity chromatography-based experiments to identify its binding partners within the cell. This could confirm known targets or uncover novel off-target interactions, providing deeper insights into its biological effects.

Probes for Studying Microtubule Dynamics: Given the central role of taxanes in stabilizing microtubules, a labeled this compound could serve as a powerful tool to study the dynamics of the microtubule cytoskeleton during cell division, migration, and intracellular transport. iiab.me The development of such probes is supported by patent filings related to Taxus extracts that include claims for molecular probes and their methodologies. patsnap.com

The creation of these advanced tools would not only accelerate our understanding of this compound itself but also provide the broader scientific community with a novel instrument to investigate fundamental cell biology. nih.gov

Interdisciplinary Research Collaborations to Advance this compound Science

The complexity of natural product research necessitates a multifaceted approach, and the advancement of this compound science will be significantly enhanced through interdisciplinary collaboration. nih.govtaylorfrancis.com Fostering partnerships between researchers from diverse fields is essential to bridge knowledge gaps and accelerate discovery. hku.hkresearchgate.net

Key collaborations could include:

Synthetic Chemistry and Medicinal Chemistry: Organic chemists can develop methods for the total synthesis or semi-synthesis of this compound and its analogs. escholarship.org This would overcome the limitations of relying on natural extraction and enable the creation of a library of related compounds for structure-activity relationship (SAR) studies, optimizing for potency and specificity.

Pharmacology and Cell Biology: Collaborations between pharmacologists and cell biologists are crucial for conducting in-depth investigations into the biological activities and mechanisms of action of this compound. mdpi.com This synergy allows for the translation of chemical findings into biological context.

Computational Biology and Structural Biology: Experts in molecular modeling and structural biology can predict the binding interactions of this compound with its protein targets. These computational insights can guide the rational design of new experiments and modified compounds, making research more efficient.

Biotechnology and Bioengineering: Biotechnologists could explore methods for the biosynthesis of this compound using engineered microorganisms or plant cell cultures, providing a sustainable and scalable production source. mdpi.com Bioengineers could contribute to developing novel drug delivery systems, such as paclitaxel-eluting stents, to enhance the compound's therapeutic potential. plos.org

Such integrated research programs, which combine expertise from fields like chemistry, biology, medicine, and engineering, are increasingly recognized as vital for tackling complex scientific challenges and translating basic discoveries into practical applications. scispace.cominnovationnewsnetwork.com

Q & A

Basic Research Questions

Q. What methodologies are recommended for isolating and characterizing Hongdoushan C from natural sources?

  • Answer : Isolation typically involves chromatographic techniques such as high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) for purity assessment. Structural elucidation employs nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, 2D-COSY) and optical rotation measurements (e.g., +77.4° in CHCl₃ for this compound) to confirm stereochemistry . For reproducibility, document solvent systems, column specifications, and spectral data in line with journal guidelines (e.g., Beilstein Journal of Organic Chemistry), ensuring experimental details are sufficient for replication .

Q. Which in vitro assays are validated for evaluating the cytotoxic activity of this compound?

  • Answer : Standard assays include cell viability tests (e.g., MTT or SRB) on cancer cell lines such as Colon26-L5 and HT1080. This compound has reported EC₅₀ values of 61.1 μg/mL (Colon26-L5) and 3.8 μg/mL (HT1080), with 5-fluorouracil as a positive control . Ensure assays adhere to OECD guidelines, including cell line authentication, passage number documentation, and triplicate experiments to minimize variability. Dose-response curves should be analyzed using nonlinear regression models (e.g., GraphPad Prism) .

Advanced Research Questions

Q. How can researchers design experiments to investigate the structure-activity relationship (SAR) of this compound derivatives?

  • Answer :

Synthetic Modification : Introduce functional groups (e.g., hydroxyl, acetyl) at key positions while preserving the core scaffold.

Pharmacological Screening : Test derivatives against a panel of cell lines and molecular targets (e.g., tubulin polymerization inhibition for taxane-like compounds).

Computational Modeling : Use molecular docking (AutoDock Vina) to predict binding affinity to β-tubulin or apoptosis-related proteins.

Data Integration : Cross-reference cytotoxicity data with structural features using multivariate analysis (e.g., PCA) .

Q. What strategies resolve contradictions in pharmacological data across studies (e.g., varying EC₅₀ values)?

  • Answer :

  • Source Validation : Confirm compound purity (≥95% by HPLC) and cell line authenticity (STR profiling) to eliminate variability .
  • Method Harmonization : Standardize assay protocols (e.g., incubation time, serum concentration) through collaborative initiatives like the FDA’s Bioanalytical Method Validation guidelines.
  • Meta-Analysis : Aggregate data from multiple studies using random-effects models to account for heterogeneity. Tools like RevMan or R’s metafor package can quantify discrepancies .

Q. Which statistical approaches are appropriate for dose-response studies of this compound?

  • Answer :

  • Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) to calculate EC₅₀ and Hill slope.
  • Error Estimation : Use bootstrapping (1,000 iterations) to derive 95% confidence intervals.
  • Sensitivity Analysis : Test robustness by excluding outliers (Grubbs’ test) or adjusting baseline normalization methods .

Methodological Frameworks

Q. How can the PICO framework refine research questions on this compound’s therapeutic potential?

  • Answer :

  • Population : Define cell lines or animal models (e.g., HT1080 fibrosarcoma, xenograft mice).
  • Intervention : Specify this compound dosage, administration route (e.g., intraperitoneal), and exposure duration.
  • Comparison : Use positive controls (e.g., paclitaxel) and vehicle controls.
  • Outcome : Quantify endpoints like tumor volume reduction or apoptosis markers (caspase-3 activation). This framework ensures alignment with FINER criteria (Feasible, Novel, Ethical, Relevant) .

Data Presentation Guidelines

  • Tables : Include EC₅₀ values with confidence intervals and positive controls (see Table 1).
  • Figures : Avoid overcrowding chemical structures; prioritize dose-response curves with error bars .

Table 1 : Cytotoxic Activity of this compound (Adapted from )

Cell LineEC₅₀ (μg/mL)95% CIPositive Control (5-Fluorouracil EC₅₀)
Colon26-L561.158.3–64.00.29 μg/mL
HT10803.83.5–4.10.07 μg/mL

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.